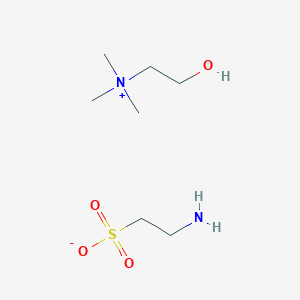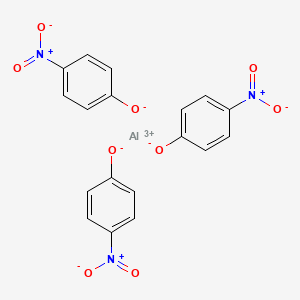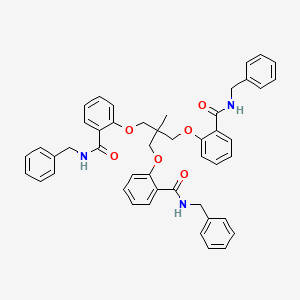![molecular formula C38H80N2O4 B11927185 Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is a synthetic organic compound characterized by its unique structure, which includes two hexadecylamino groups and four hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexadecylamine and a suitable hexane derivative.
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as alkylation or acylation.
Introduction of Amino Groups: Hexadecylamino groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Control of temperature and pressure to achieve desired yields.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new amines or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in cell membrane interactions. The long hexadecyl chains can mimic lipid bilayers, making it useful in the study of membrane proteins and lipid interactions.
Medicine
In medicine, (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is investigated for its potential as a drug delivery agent. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate drugs and enhance their delivery to target tissues.
Industry
In industry, this compound is explored for its use in the formulation of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol involves its interaction with biological membranes. The hexadecyl chains insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane proteins and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,5S)-Hexane-1,2,3,4,5,6-hexaol: A polyhydric alcohol with similar hydroxyl groups but lacking the hexadecylamino groups.
(2S,3S,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(sulfooxy)methyl-tetrahydro-2H-pyran-2-yl: A compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is unique due to its combination of hexadecylamino and hydroxyl groups. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propiedades
Fórmula molecular |
C38H80N2O4 |
|---|---|
Peso molecular |
629.1 g/mol |
Nombre IUPAC |
1,6-bis(hexadecylamino)hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C38H80N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-33-35(41)37(43)38(44)36(42)34-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-44H,3-34H2,1-2H3 |
Clave InChI |
ZQNNKLUCKJTSNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNCC(C(C(C(CNCCCCCCCCCCCCCCCC)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)






![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)



